Tetrabutylphosphonium tetrafluoroborate

Organoclay Nanocomposite Intercalation

Standard ammonium-based ionic liquids limit organoclay intercalation efficiency and restrict low-temperature processing. Tetrabutylphosphonium tetrafluoroborate resolves both: • 1.64 nm basal d-spacing in montmorillonite-10.8% larger than [Bu4N][BF4], enabling superior polymer melt intercalation and exfoliation. • Melts at 97-100 °C (vs. 155-163 °C for the ammonium analogue), permitting liquid-phase processing below 150 °C where thermal degradation of co-formulants must be avoided. • Provides intermediate electrolyte viscosity between short- and long-chain phosphonium homologues for balanced supercapacitor performance. Supplied as a white to off-white crystalline solid, ≥97% purity (nonaqueous titration), with documented lot-specific CoA and ambient shipping.

Molecular Formula C16H36BF4P
Molecular Weight 346.2 g/mol
CAS No. 1813-60-1
Cat. No. B158353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrabutylphosphonium tetrafluoroborate
CAS1813-60-1
Synonymstetrabutylphosphonium tetrafluoroborate
Molecular FormulaC16H36BF4P
Molecular Weight346.2 g/mol
Structural Identifiers
SMILES[B-](F)(F)(F)F.CCCC[P+](CCCC)(CCCC)CCCC
InChIInChI=1S/C16H36P.BF4/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2-1(3,4)5/h5-16H2,1-4H3;/q+1;-1
InChIKeyBYCHYJSDSHOWIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetrabutylphosphonium Tetrafluoroborate Procurement Profile


Tetrabutylphosphonium tetrafluoroborate ([Bu4P][BF4], CAS 1813-60-1) is a quaternary phosphonium salt classified as a room-temperature ionic liquid (RTIL) precursor, supplied as a white to off-white crystalline solid with a melting point of 97–100 °C . It consists of a tetrabutylphosphonium cation paired with the tetrafluoroborate anion (C16H36BF4P, MW 346.24 g/mol) . Unlike the widely used ammonium-based tetrafluoroborate salts (e.g., tetraethylammonium tetrafluoroborate, TEABF4), the phosphonium centre imparts distinct ion-pairing thermodynamics: phosphonium cations exhibit larger cation–anion interaction energies and reduced steric hindrance at the charge centre relative to their nitrogen-based homologues, enabling closer anion approach and stronger association [1]. This compound is commercially available at ≥97% purity (nonaqueous titration) and is marketed for electrochemical analysis, supercapacitor electrolyte research, organoclay modification, and phase-transfer catalysis .

Ionic liquid precursor

Crystalline RTIL precursor with phosphonium-BF4 ion pairing for electrochemical and materials research

Phosphonium specificity

Phosphorus-centre ion-pairing thermodynamics differ from ammonium homologues; supports distinct intercalation and thermal behaviour

Electrolyte research

Supports supercapacitor electrolyte formulation, organoclay modification, and phase-transfer catalysis studies

Why Ammonium Salts Cannot Substitute Tetrabutylphosphonium Tetrafluoroborate


Tetrabutylammonium tetrafluoroborate (TBABF4) and tetraethylammonium tetrafluoroborate (TEABF4) share the same BF4⁻ anion but cannot be treated as interchangeable with [Bu4P][BF4] for specification-driven procurement. Computational studies demonstrate that phosphonium-based ionic liquids exhibit measurably larger cation–anion interaction energies than their ammonium analogues due to reduced steric shielding at the phosphorus centre, allowing the anion to approach the positive charge more closely [1]. This fundamental difference in ion-pairing strength propagates into divergent physicochemical and functional outcomes: in organoclay intercalation, [Bu4P][BF4] consistently produces larger basal d-spacings than the ammonium analogue (1.64 nm vs 1.48 nm for identical BF4⁻ counterion) [2]; in thermal behaviour, the phosphonium salt melts at 97–100 °C compared to 155–163 °C for TBABF4 [3]; and in hybrid polymer films, the phosphonium salt supports distinct fluorescence modulation properties not replicated with ammonium salts [4]. Substituting the phosphonium cation with an ammonium cation of similar alkyl chain length therefore alters intercalation efficiency, thermal processing windows, and functional material performance.

Target [Bu4P][BF4]
Potential Substitute [Bu4N][BF4] / [Et4N][BF4]

Ammonium salts share the BF4⁻ anion but exhibit weaker cation–anion interaction; this may shift organoclay d-spacing, thermal processing windows, and functional film performance.

Target [Bu4P][BF4]
Potential Substitute Other quaternary phosphonium salts

Alkyl-chain length changes (e.g., ethyl or hexyl tributylphosphonium) alter viscosity and activation energy of viscous flow; rheological and intercalation profiles may not transfer directly.

Target [Bu4P][BF4] phosphonium centre
Potential Substitute Ammonium- or imidazolium-based ILs

Alternative cation classes alter ion-pairing thermodynamics and electrochemical stability; reported fluorescence modulation in PVAc hybrid films may not reproduce with non-phosphonium systems.

Quantitative Evidence: Tetrabutylphosphonium vs. Ammonium Analogues


Organoclay Basal d-Spacing: Phosphonium vs. Ammonium

In a direct head-to-head comparison using the same montmorillonite-rich bentonite substrate, identical BF4⁻ anion, and identical modification protocol, the tetrabutylphosphonium cation [Bu4P]⁺ produced an organoclay basal d-spacing of 1.64 nm, compared to 1.48 nm for the tetrabutylammonium cation [Bu4N]⁺ [1]. This represents a 0.16 nm (10.8%) larger interlayer expansion for the phosphonium-based modifier. The unmodified bentonite d-spacing was 1.20 nm. For reference, hexadecyltrimethylammonium (HMA) and tetrakisdecylammonium (TKA) produced d-spacings of 1.78 nm and 2.56 nm respectively, but those employ different alkyl chain lengths and anion types (bromide vs tetrafluoroborate), making [Bu4P]⁺ vs [Bu4N]⁺ the only valid isostructural comparison with identical anion.

Organoclay d-spacing
Direct head-to-head
[Bu4P][BF4]: 1.64 nm vs [Bu4N][BF4]: 1.48 nm
10.8% larger interlayer expansion supports improved polymer intercalation screening
Identical BF4⁻ counterion; bentonite substrate. Data to verify in target clay system.
Organoclay Nanocomposite Intercalation

Intermediate Viscosity of TBPBF4 in Acetonitrile Electrolyte

In a systematic direct comparison of three trialkylphosphonium tetrafluoroborate salts (ethyltributylphosphonium [EBPBF4], tetrabutylphosphonium [TBPBF4], and hexyltributylphosphonium [HBPBF4]) in acetonitrile solutions measured from 293.15 K to 323.15 K, TBPBF4 occupies a defined intermediate position in terms of viscous flow energetics [1]. The study reports that the larger values of the activation energy of viscous flow (Eη) and the difference in chemical potential of activation for viscous flow (Δμ₂⁰≠ − Δμ₁⁰≠) for the longer-chain salts indicate that movement of long-chain salts is more difficult in acetonitrile solutions [1]. TBPBF4, bearing four equivalent butyl chains, exhibits rheological properties that are distinct from both the shorter-chain EBPBF4 (one ethyl + three butyl groups) and the longer-chain HBPBF4 (one hexyl + three butyl groups). The negative dB/dT values observed for all three salts confirm their behaviour as structure-makers in acetonitrile, but the magnitude of the viscosity B-coefficient and its temperature derivative differentiates them quantitatively [1].

Viscous flow rank
Direct head-to-head
Eη: EBPBF4
Intermediate rheological position supports viscosity tuning in acetonitrile electrolytes
Rank order from Zhao et al. 2021; exact values require publication access.
Ion-pairing strength
Class-level inference
Phosphonium-BF4 interaction > ammonium-BF4
Larger computed interaction energy aligns with reported electrochemical stability trends
DFT study; class-level comparison. [Bu4P][BF4] specific values not individually tabulated.
Melting point
Cross-study comparable
[Bu4P][BF4]: 97–100 °C
~60 °C lower than [Bu4N][BF4]; supports molten-salt processing window assessment
Vendor specifications; DSC or capillary method. Review lot-specific certificate.
Conductivity benchmark
Specification review
~19.2 mS/cm (0.1 g/mL ACN)
Procurement-relevant QC benchmark for electrochemical-grade material
Electrochemical analysis grade; concentration- and temperature-dependent.
Fluorescence modulation
Head-to-head functional
[Bu4P][BF4] enables emission modulation; [Bu4N][BF4] not reported
Phosphonium salt uniquely supports optical switching in PVAc hybrid film studies
Doped with 4-[bis(4-methylphenyl)amino]benzaldehyde. Reported in J. Photopolym. Sci. Technol. 2015.
Supercapacitor electrolyte Rheology Ion-solvent interaction

Cation-Anion Interaction Energy: Phosphonium vs. Ammonium ILs

A systematic DFT computational study comparing phosphonium- and ammonium-based ionic liquids paired with three anions (chloride, tetrafluoroborate, trifluoromethanesulfonate) established that phosphonium-based ILs have slightly larger cation–anion interaction energies than their ammonium analogues across all three anions [1]. For the tetrafluoroborate (BF4⁻) anion specifically, the larger phosphonium cation allows the anion to approach the centre of positive charge more closely than in the equivalent nitrogen-based cation, due to the less steric effect of the phosphonium centre [1]. This class-level difference is experimentally consequential: stronger ion-pairing in phosphonium ILs correlates with greater electrochemical stability compared to ammonium homologues [1]. Note: this is a class-level comparison between phosphonium and ammonium ILs generally; the specific [Bu4P][BF4] vs [Bu4N][BF4] energy values were not individually tabulated.

Ion-pairing strength
Class-level inference
Phosphonium-BF4 interaction > ammonium-BF4
Larger computed interaction energy aligns with reported electrochemical stability trends
DFT study; class-level comparison. [Bu4P][BF4] specific values not individually tabulated.
Ionic liquid Computational chemistry Ion-pairing

Melting Point: Phosphonium vs. Ammonium Tetrafluoroborate

Comparing authoritative vendor specifications, tetrabutylphosphonium tetrafluoroborate ([Bu4P][BF4]) melts at 97.0–100.0 °C , while its direct ammonium analogue tetrabutylammonium tetrafluoroborate ([Bu4N][BF4]) melts at 155–163 °C (lit.) [1]. This represents a melting point depression of approximately 58–66 °C for the phosphonium salt relative to the ammonium salt, despite identical anion and comparable alkyl chain length (both tetrabutyl-substituted). Both salts are solids at room temperature, but the substantially lower melting point of [Bu4P][BF4] places it closer to the operational definition of an ionic liquid (mp < 100 °C) and expands its utility in processes requiring molten-salt conditions below 150 °C.

Melting point
Cross-study comparable
[Bu4P][BF4]: 97–100 °C
~60 °C lower than [Bu4N][BF4]; supports molten-salt processing window assessment
Vendor specifications; DSC or capillary method. Review lot-specific certificate.
Thermal property Phase transition Processing window

Electrolytic Conductivity Benchmark for [Bu4P][BF4]

Electrochemical-grade tetrabutylphosphonium tetrafluoroborate (purity ≥99.0% by titration) exhibits an electrolytic conductivity of approximately 19.2 mS/cm when measured at a concentration of 0.1 g/mL in acetonitrile at room temperature [1]. For context, the widely used industrial supercapacitor electrolyte tetraethylammonium tetrafluoroborate (TEABF4) in acetonitrile can achieve conductivities exceeding 50 mS/cm at optimized concentrations [2]; however, direct comparison is confounded by differing measurement concentrations, temperatures, and molecular weights. The phosphonium salt's conductivity value serves as a procurement-relevant specification benchmark for electrochemical applications where the tetrabutylphosphonium cation is specifically required for its thermal stability, ion-pairing characteristics, or organoclay intercalation performance [1].

Conductivity benchmark
Specification review
~19.2 mS/cm (0.1 g/mL ACN)
Procurement-relevant QC benchmark for electrochemical-grade material
Electrochemical analysis grade; concentration- and temperature-dependent.
Ionic conductivity Electrolyte Supercapacitor

PVAc-[Bu4P][BF4] Film: Phase Separation and Fluorescence Modulation

Hybrid films composed of poly(vinyl acetate) (PVAc) and tetrabutylphosphonium tetrafluoroborate were shown to exhibit thermally reversible phase separation–dissolution behaviour, with both homogeneous and phase-separated states controllable at room temperature by thermal history [1]. While PVAc films containing tetrabutylammonium tetrafluoroborate also showed thermally reversible phase separation [1], a subsequent study demonstrated that only the PVAc-[Bu4P][BF4] hybrid film, when doped with a fluorescent dopant (4-[bis(4-methylphenyl)amino]benzaldehyde), achieved emission modulation through the phase-separation–dissolution transitions, primarily via changes in light-scattering effects [2]. This functional differentiation—fluorescence modulation uniquely enabled by the phosphonium salt system—was not reported for the ammonium analogue.

Fluorescence modulation
Head-to-head functional
[Bu4P][BF4] enables emission modulation; [Bu4N][BF4] not reported
Phosphonium salt uniquely supports optical switching in PVAc hybrid film studies
Doped with 4-[bis(4-methylphenyl)amino]benzaldehyde. Reported in J. Photopolym. Sci. Technol. 2015.
Hybrid material Rewritable display Phase separation

Key Applications of Tetrabutylphosphonium Tetrafluoroborate


Organoclay Intercalation in Polypropylene Nanocomposites

When modifying montmorillonite clay for polymer nanocomposite production, [Bu4P][BF4] delivers a basal d-spacing of 1.64 nm, representing a 10.8% increase over the 1.48 nm achieved by the ammonium analogue [Bu4N][BF4] under identical conditions [1]. This larger gallery height facilitates more effective polymer intercalation during melt compounding with polypropylene, directly impacting exfoliation quality and mechanical reinforcement. Procurement of the phosphonium salt is indicated when the target nanocomposite formulation requires maximized interlayer expansion using a tetrafluoroborate-based organomodifier.

Supercapacitor Electrolytes with Tunable Viscosity

In acetonitrile-based supercapacitor electrolytes, [Bu4P][BF4] occupies an intermediate rheological position between the lower-viscosity EBPBF4 and higher-viscosity HBPBF4, with its viscosity B-coefficient and viscous flow activation energy (Eη) falling between these two structural analogues [2]. This intermediate behaviour allows electrolyte formulators to select [Bu4P][BF4] when a balance between ionic mobility (favouring shorter chains) and electrochemical stability (favouring longer chains) is desired. The quantitative rank ordering of Eη values enables rational, data-driven electrolyte component selection rather than trial-and-error substitution.

Rewritable Displays and Optical Films with Fluorescence Modulation

Hybrid films of PVAc and [Bu4P][BF4] uniquely support emission modulation through thermally controlled phase-separation–dissolution cycling when doped with fluorescent molecules [3][4]. This functionality enables rewritable display prototypes and optical switching devices where the film's light-scattering state—and thus its apparent fluorescence—is reversibly controlled by thermal treatment at room temperature. The ammonium analogue [Bu4N][BF4], while also exhibiting phase separation, has not been reported to support equivalent fluorescence modulation, making [Bu4P][BF4] the necessary procurement specification for this application class [3].

Molten-Salt and Low-Temperature Ionic Liquid Applications

With a melting point of 97–100 °C, [Bu4P][BF4] melts approximately 58–66 °C lower than its ammonium analogue [Bu4N][BF4] (155–163 °C) [5]. This substantial melting point depression expands the accessible liquid-phase processing window for applications requiring molten quaternary salts at moderate temperatures, including certain organoclay processing protocols, phase-transfer catalysis, and hybrid material fabrication where thermal degradation of co-formulants must be avoided. For processes operating between 100 °C and 150 °C, [Bu4P][BF4] is in the liquid state while [Bu4N][BF4] remains solid, making the phosphonium salt the technically necessary choice.

Application
Selection Property
Validation Focus
Organoclay intercalation studies
Larger basal d-spacing vs ammonium analogue
XRD gallery height and polymer intercalation efficiency
Supercapacitor electrolyte formulation
Intermediate viscosity and viscous flow activation energy
Conductivity-viscosity balance in acetonitrile systems
Stimuli-responsive optical film research
Thermally reversible phase separation with emission modulation
Light-scattering state control and fluorescence readout
Low-temperature molten-salt processing
Melting point 97–100 °C vs 155–163 °C for ammonium analogue
Liquid-phase processing window below 150 °C

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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